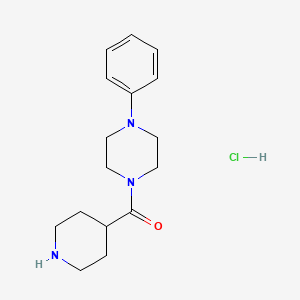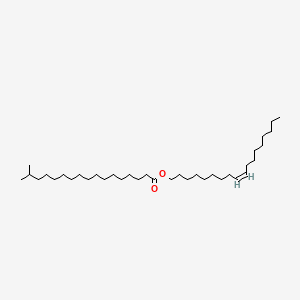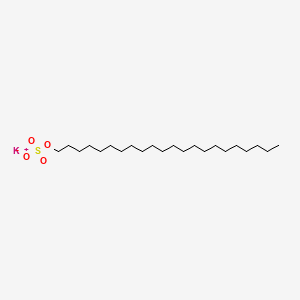
Potassium docosyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium docosyl sulfate is an anionic surfactant commonly used in various industrial and scientific applications. It is a potassium salt of docosyl sulfate, where the docosyl group is a long-chain alkyl group with 22 carbon atoms. This compound is known for its ability to reduce surface tension, making it useful in detergents, emulsifiers, and other cleaning products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium docosyl sulfate is typically synthesized through the sulfation of docosyl alcohol. The reaction involves the treatment of docosyl alcohol with sulfur trioxide or chlorosulfonic acid to form docosyl sulfate, which is then neutralized with potassium hydroxide to produce potassium docosyl sulfate.
Industrial Production Methods:
Sulfation Process:
Analyse Des Réactions Chimiques
Types of Reactions: Potassium docosyl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form docosyl alcohol and sulfuric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.
Substitution Reactions: Often involve nucleophiles such as hydroxide ions or other anions.
Major Products:
Hydrolysis: Produces docosyl alcohol and sulfuric acid.
Substitution: Depending on the nucleophile, various substituted docosyl compounds can be formed.
Applications De Recherche Scientifique
Potassium docosyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.
Biology: Employed in the isolation and purification of proteins and other biomolecules due to its ability to disrupt cell membranes and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its excellent cleaning and foaming properties.
Mécanisme D'action
Potassium docosyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The compound’s long hydrophobic tail interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, facilitating the emulsification and solubilization of various compounds.
Comparaison Avec Des Composés Similaires
Potassium Lauryl Sulfate: Similar in structure but has a shorter alkyl chain (12 carbon atoms). It is also used as a surfactant in detergents and personal care products.
Sodium Dodecyl Sulfate: Another common surfactant with a 12-carbon alkyl chain, widely used in laboratory and industrial applications.
Uniqueness: Potassium docosyl sulfate is unique due to its longer alkyl chain, which provides enhanced emulsifying and solubilizing properties compared to shorter-chain surfactants. This makes it particularly useful in applications requiring the solubilization of highly hydrophobic compounds.
Propriétés
Numéro CAS |
71317-44-7 |
|---|---|
Formule moléculaire |
C22H45KO4S |
Poids moléculaire |
444.8 g/mol |
Nom IUPAC |
potassium;docosyl sulfate |
InChI |
InChI=1S/C22H46O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
XGSRDJPSYXNNPU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


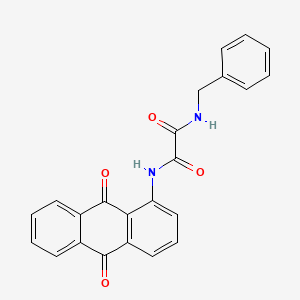
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
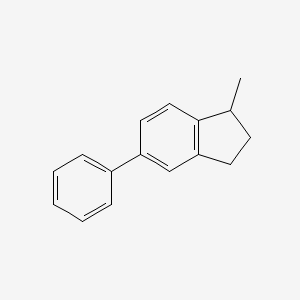
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
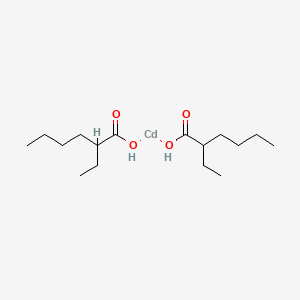
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
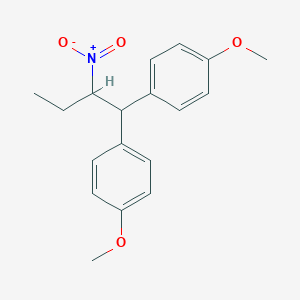
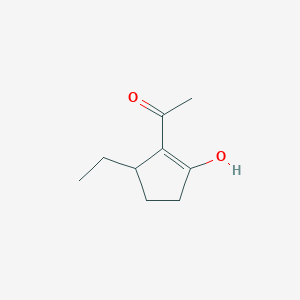

![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
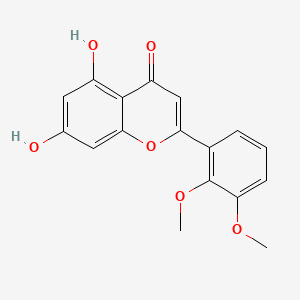
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
